molecular formula C26H34N2O5 B14860027 3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one

Cat. No.: B14860027
M. Wt: 454.6 g/mol
InChI Key: NMQMGNXUIKUPAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethylivabradine involves the demethylation of Ivabradine. This process typically requires specific reagents and conditions to achieve the desired transformation. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of N-Demethylivabradine would likely involve large-scale chemical synthesis processes, ensuring high purity and yield. The methods would be optimized for cost-effectiveness and efficiency, adhering to stringent regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-Demethylivabradine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions would be carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of N-Demethylivabradine, while reduction could produce a more reduced form .

Scientific Research Applications

N-Demethylivabradine has several scientific research applications, including:

Mechanism of Action

N-Demethylivabradine exerts its effects by inhibiting the If current in the sinus node, which is responsible for regulating heart rate. This inhibition leads to a decrease in heart rate without affecting other aspects of cardiac function. The molecular targets involved include the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which play a crucial role in the pacemaker activity of the heart .

Comparison with Similar Compounds

Similar Compounds

    Ivabradine: The parent compound from which N-Demethylivabradine is derived. It also inhibits the If current but has a different pharmacokinetic profile.

    Beta-blockers: These compounds also reduce heart rate but through a different mechanism, involving the blockade of beta-adrenergic receptors.

    Calcium channel blockers: These compounds reduce heart rate by inhibiting calcium influx into cardiac cells.

Uniqueness

N-Demethylivabradine is unique in its specific inhibition of the If current, which allows for a targeted reduction in heart rate without the broader effects seen with beta-blockers and calcium channel blockers. This specificity makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQMGNXUIKUPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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